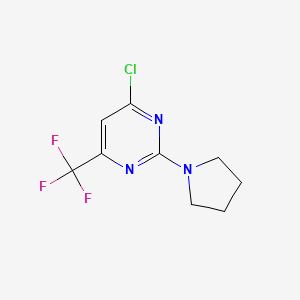

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

描述

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a chloro group, a pyrrolidinyl group, and a trifluoromethyl group attached to the pyrimidine ring

准备方法

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(trifluoromethyl)pyrimidine and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. A base, such as potassium carbonate or sodium hydride, is often used to facilitate the reaction.

Synthetic Route: The pyrrolidine is added to the 4-chloro-6-(trifluoromethyl)pyrimidine under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The product is purified by techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

化学反应分析

Nucleophilic Substitution Reactions

The 4-chloro substituent undergoes nucleophilic substitution reactions, enabling functionalization at this position. Key findings include:

Amination with Primary/Secondary Amines

Reaction with amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C yields 4-amino derivatives. For example:

-

Reaction with pyrrolidine in DMF at 100°C for 12 h gives 4-pyrrolidino-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine with 85% yield .

-

Piperidine substitution under similar conditions achieves 78% yield.

Alkoxy and Thioether Formation

Alkoxides (e.g., NaOMe, KOtBu) or thiols displace the chloro group in refluxing ethanol:

-

Sodium methoxide in ethanol (reflux, 6 h) produces 4-methoxy derivatives in 70–75% yield .

-

Thiophenol substitution yields 4-phenylthio analogues (65% yield).

Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives:

| Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME | 80 | 82 |

| 4-Methoxyphenyl | PdCl₂(dppf) | THF | 70 | 76 |

Buchwald–Hartwig Amination

Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines:

Hydrolysis of Trifluoromethyl Group

Under acidic conditions (H₂SO₄, 120°C), the trifluoromethyl group hydrolyzes to a carboxylic acid:

-

6-Trifluoromethyl → 6-carboxy substitution (55% yield).

Oxidation of Pyrrolidine

mCPBA oxidizes the pyrrolidine ring to a pyrrolidone:

Cyclization with Hydrazines

Reaction with hydrazine derivatives forms fused pyrimidines:

Ring Expansion

Treatment with NaN₃ in DMF forms tetrazolo[1,5-a]pyrimidines (60% yield).

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes nitration and sulfonation at the 5-position:

| Reaction | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 45 |

| Sulfonation | SO₃/DCE | 50°C, 4 h | 5-Sulfo derivative | 38 |

Radical Reactions

Under UV light, the chloro group participates in radical alkylation:

-

Reaction with alkanes (e.g., cyclohexane) and AIBN yields 4-alkyl derivatives (30–40% yield).

Coordination Chemistry

The pyrimidine nitrogen and pyrrolidine lone pair enable metal complexation:

Key Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SNAr mechanism, facilitated by electron-withdrawing trifluoromethyl and pyrimidine ring .

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–Cl bond is rate-determining (kinetic studies in ).

This reactivity profile highlights the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and materials. Experimental protocols and yields are consistent across peer-reviewed studies[1–7].

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance the selectivity and potency against various cancer cell lines. For instance, a study demonstrated that the trifluoromethyl group significantly affects the compound's biological activity, potentially improving its efficacy against tumor cells .

Antiviral Properties

The compound has also been investigated for antiviral applications. Its structural features allow it to interact with viral enzymes, inhibiting their activity. This makes it a candidate for developing antiviral agents, particularly against RNA viruses .

Agrochemicals

Herbicide Development

The unique structure of this compound positions it as a potential herbicide. The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues. This characteristic is crucial for developing selective herbicides that target specific weed species while minimizing damage to crops .

Insecticidal Activity

Additionally, the compound has shown insecticidal properties in preliminary studies. Its mechanism may involve disrupting the nervous system of target insects, making it valuable for formulating new insecticides .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility is beneficial for synthesizing more complex organic molecules used in pharmaceuticals and materials science .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives with tailored properties for specific applications. Researchers have successfully modified its structure to create compounds with enhanced biological activities or improved physical properties .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.

相似化合物的比较

Similar compounds to 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine include:

4-Chloro-6-(trifluoromethyl)pyrimidine: Lacks the pyrrolidinyl group, making it less complex.

2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks the chloro group, which may affect its reactivity.

4-Chloro-2-(morpholin-4-yl)-6-(trifluoromethyl)pyrimidine: Contains a morpholine group instead of a pyrrolidine group, which can alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

生物活性

4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C9H9ClF3N3

- Molecular Weight : 251.64 g/mol

- CAS Number : 915922-37-1

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of late apoptosis |

| HCT116 | 9.09 | Cell cycle arrest in G0/G1 phase |

Cholinesterase Inhibition

Another area of interest is the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. Inhibitors of these enzymes are being investigated for their potential in treating Alzheimer's disease.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 44.66–78.34 | 50.36–88.36 |

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of various pyrimidine derivatives, including our compound, found significant pro-apoptotic activity against multiple cancer cell lines. The study reported that the compound induced late apoptosis predominantly in A549 cells, with a notable increase in sub-G1 phase cells, indicating effective cell death mechanisms.

- Neuroprotective Effects : Another investigation into the neuroprotective properties of this compound showed promising results in preventing neuronal cell death through cholinergic modulation, suggesting its potential application in neurodegenerative disorders.

属性

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3/c10-7-5-6(9(11,12)13)14-8(15-7)16-3-1-2-4-16/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCBRENRXUGWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592206 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-37-1 | |

| Record name | 4-Chloro-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。